2-Azoxypropane
Description
2-Azoxypropane (C₃H₈N₂O) is an azoxy compound characterized by the functional group -N(O)=N- bridging two propane-derived alkyl chains. Azoxy compounds differ from azo compounds (-N=N-) by the presence of an oxygen atom in the azoxy group, which significantly influences their electronic properties, stability, and reactivity. While azo compounds are widely utilized in dyes and indicators due to their chromophoric nature, azoxy derivatives like this compound are less common but have niche applications in polymer research, liquid crystals, and specialized organic synthesis . Its synthesis typically involves the oxidation of azo precursors or controlled coupling reactions.
Properties
CAS No. |
17697-53-9 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
oxido-propan-2-yl-propan-2-yliminoazanium |
InChI |
InChI=1S/C6H14N2O/c1-5(2)7-8(9)6(3)4/h5-6H,1-4H3 |
InChI Key |
GWSLPKWCBFSXCD-UHFFFAOYSA-N |
SMILES |
CC(C)N=[N+](C(C)C)[O-] |
Canonical SMILES |
CC(C)N=[N+](C(C)C)[O-] |
Other CAS No. |
35216-94-5 17697-53-9 |
Synonyms |
2-azoxypropane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Related Azo and Azoxy Compounds
The primary distinction between 2-azoxypropane and analogous azo compounds lies in their functional groups:
- Azoxy group (-N(O)=N-) : This structure introduces polarity and increased thermal stability compared to azo groups. The oxygen atom stabilizes the molecule through resonance and dipole interactions.
- Azo group (-N=N-): Found in compounds like 2,3',4-triaminoazobenzene (C₁₂H₁₂N₄), this group is highly conjugated, enabling strong absorption in the visible spectrum (hence its use in dyes).
Key structural analogs :
2,3',4-Triaminoazobenzene: An azo compound with aromatic amines, used in dye synthesis.
3,3'-Azobis(benzeneacetic acid) : A bifunctional azo compound with carboxylic acid groups, employed in pH-sensitive materials.
2',6'-Dimethylazobenzene : A sterically hindered azo derivative used in photoisomerization studies.
This compound lacks aromaticity, making it distinct from these analogs, but its aliphatic structure enhances solubility in nonpolar solvents .
Physicochemical Properties and Stability
| Property | This compound | 2,3',4-Triaminoazobenzene | 3,3'-Azobis(benzeneacetic acid) |
|---|---|---|---|
| Functional Group | Azoxy (-N(O)=N-) | Azo (-N=N-) | Azo (-N=N-) |
| Molecular Weight | 88.11 g/mol | 236.26 g/mol | 326.30 g/mol |
| Thermal Stability | High (decomposes >200°C) | Moderate (decomposes ~150°C) | Low (decomposes ~100°C) |
| Polarity | Moderately polar | Low polarity | High polarity (due to -COOH) |
The oxygen in this compound reduces its susceptibility to radical cleavage, enhancing thermal stability compared to azo compounds .
Toxicological and Environmental Considerations
Azo compounds are notorious for releasing carcinogenic aromatic amines upon degradation (e.g., benzidine derivatives).
Comparative Data Tables
Table 2: Stability and Hazards
| Compound | Thermal Stability | Known Hazards |
|---|---|---|
| This compound | High | Limited data; handle with caution |
| 2,3',4-Triaminoazobenzene | Moderate | Suspected carcinogen |
| 3,3'-Azobis(benzeneacetic acid) | Low | Low toxicity, non-volatile |
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